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Compound of Interest

Compound Name: C 87

Cat. No.: B15582794 Get Quote

Disclaimer: The designation "C 87" can refer to multiple distinct chemical entities in scientific

literature. This document focuses specifically on the small-molecule Tumor Necrosis Factor α

(TNFα) inhibitor, C87, identified as (E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)-3-phenyl-1-(4-

phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one.

This technical guide provides an in-depth overview of the foundational research on the TNFα

inhibitor C87. It is intended for researchers, scientists, and drug development professionals

interested in the preclinical evaluation and mechanism of action of this compound.

Introduction
Overexpression of Tumor Necrosis Factor α (TNFα) is a key factor in a variety of inflammatory

diseases, including rheumatoid arthritis and inflammatory bowel disease[1]. Consequently,

inhibiting TNFα activity is a significant therapeutic strategy. C87 is a novel small-molecule

inhibitor of TNFα that was identified through computer-aided drug design[1][2]. Unlike many

biological inhibitors that are large molecules, C87 is a small molecule, which can offer

advantages in terms of stability and production costs[1]. This compound has been shown to

directly bind to TNFα, thereby blocking its interaction with its receptors and inhibiting

downstream signaling pathways[1][3]. Preclinical studies have demonstrated its potential in

attenuating inflammation in various disease models[1][4].
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C87 functions by directly binding to TNFα, a pleiotropic cytokine that mediates signaling

through its receptors, TNFR1 and TNFR2[1][5]. This binding competitively inhibits the

interaction between TNFα and its receptors, thereby blocking the initiation of downstream

signaling cascades[1][6]. In the context of glioblastoma, C87 has been shown to block the

adaptive pro-survival TNFα-JNK-Axl signaling axis, sensitizing cancer cells to other therapeutic

agents like gefitinib[6][7][8]. The inhibition of this pathway prevents the degradation of IκBα and

the nuclear translocation and phosphorylation of p65, key events in the NF-κB signaling

pathway[9].

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on

C87.

Table 1: In Vitro Activity of C87

Assay Cell Line Parameter Value Reference

TNFα-induced

Cytotoxicity
L929 IC50 8.73 µM [1][2][5][9]

LPS-induced

TNFα production
THP-1 IC50 0.11 µM [9]

Cytotoxicity THP-1 CC50 10.81 µM [9]

Binding Affinity to

hTNFα
- Kd 110 nM

Table 2: In Vivo Efficacy of C87 in a Murine Hepatitis Model

Treatment Group Survival Rate Reference

Vehicle Control ~30% [1]

C87 ~60% [1]

Table 3: In Vivo Efficacy of C87 in Glioblastoma Xenograft Models
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Tumor Model Treatment Outcome Reference

U87vIII subcutaneous

xenograft

C87 (10 mg/kg) +

Gefitinib (50 mg/kg)

Significant reduction

in tumor volume

compared to Gefitinib

alone (P < 0.001)

[6]

LN229vIII

subcutaneous

xenograft

C87 (10 mg/kg) +

Gefitinib (50 mg/kg)

Significant reduction

in tumor volume

compared to Gefitinib

alone (P < 0.001)

[6]

U87vIII subcutaneous

xenograft
C87 + Gefitinib

Ki67 index reduced to

9.0 ± 4.6% (P < 0.01

vs. Gefitinib alone)

[6]

LN229vIII

subcutaneous

xenograft

C87 + Gefitinib

Ki67 index reduced to

12.6 ± 3.9% (P < 0.01

vs. Gefitinib alone)

[6]

Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of C87 on cell viability in the presence of an EGFR

inhibitor in glioblastoma cells[7].

Cell Seeding: Seed glioblastoma cells (5–10 × 103 cells/well) in a 96-well plate and culture

for the desired duration.

Treatment: Treat the cells with C87 (e.g., 2.5 µM), a TNFα antibody (e.g., 1 µg/mL), gefitinib

(e.g., 2 µM), or a combination of these agents for 48 hours. Use DMSO as a vehicle control.

MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for

the formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm)

using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
This protocol is used to detect changes in the activity of intracellular kinases in response to

C87 treatment[7][10].

Cell Lysis: Lyse treated glioblastoma cells in cold RIPA buffer containing protease and

phosphatase inhibitors. For tissue samples, homogenize frozen tissue in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a standard

protein assay (e.g., BCA assay).

SDS-PAGE: Separate 10 µg of total protein per sample by SDS-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Immunoblotting: Block the membrane and then incubate with primary antibodies against the

proteins of interest (e.g., phospho-JNK, phospho-Axl, GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using an ECL substrate and capture the signal on film

or with a digital imager.

Murine Xenograft Model
This protocol is used to evaluate the in vivo therapeutic potential of C87 in combination with an

EGFR inhibitor in glioblastoma[7].

Animal Model: Use 4- to 6-week-old female athymic nude mice.
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Tumor Cell Implantation: Subcutaneously inject glioblastoma cells (e.g., U87vIII or LN229vIII)

into the flanks of the mice.

Treatment: When tumors reach a palpable size, randomize the mice into treatment groups.

Administer C87 (e.g., 10 mg/kg) intraperitoneally and/or gefitinib (e.g., 50 mg/kg) by oral

gavage daily.

Tumor Measurement: Measure tumor volume regularly using calipers.

Endpoint: At the end of the study, sacrifice the mice, resect the tumors, and fix them in

formalin for further analysis (e.g., Ki67 staining).

Ethical Considerations: All animal experiments should be approved by the relevant

Institutional Animal Care and Use Committee.

Murine Hepatitis Model
This in vivo model is used to assess the anti-inflammatory efficacy of C87[1][5].

Animal Model: Use 8- to 12-week-old BALB/c mice.

Induction of Hepatitis: Induce acute liver injury by intraperitoneal injection of D-

galactosamine (GalN) and lipopolysaccharide (LPS).

Treatment: Administer C87 intravenously at a specified time point relative to the induction of

hepatitis.

Monitoring: Monitor the survival of the mice over a period of 50 hours.

Biochemical Analysis: At the end of the experiment, collect blood samples to measure serum

levels of alanine transaminase (ALT) and aspartate transaminase (AST) as markers of liver

injury.

Histological Analysis: Collect liver tissues for histological examination (e.g., H&E staining) to

assess the degree of liver damage.
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C87 Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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